molecular formula C13H17FN2O5 B13223614 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid

Cat. No.: B13223614
M. Wt: 300.28 g/mol
InChI Key: SJGZSRQDYQEJJV-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid is a compound with significant potential in various scientific fields. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluoropyridine moiety, and a hydroxypropanoic acid backbone. This compound is often used in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by coupling with 6-fluoropyridine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the fluoropyridine moiety can engage in interactions with biological targets, such as enzymes or receptors. The hydroxypropanoic acid backbone allows for further functionalization and modification, enabling the compound to exert its effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid lies in its combination of the Boc protecting group, the fluoropyridine moiety, and the hydroxypropanoic acid backbone. This combination provides versatility in synthetic applications and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H17FN2O5

Molecular Weight

300.28 g/mol

IUPAC Name

3-(6-fluoropyridin-3-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H17FN2O5/c1-13(2,3)21-12(20)16-9(11(18)19)10(17)7-4-5-8(14)15-6-7/h4-6,9-10,17H,1-3H3,(H,16,20)(H,18,19)

InChI Key

SJGZSRQDYQEJJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CN=C(C=C1)F)O)C(=O)O

Origin of Product

United States

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